molecular formula C15H14Br2N8O4 B14103074 7,7'-propane-1,3-diylbis(8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione)

7,7'-propane-1,3-diylbis(8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione)

Cat. No.: B14103074
M. Wt: 530.13 g/mol
InChI Key: FDLWFASTMYKRSF-UHFFFAOYSA-N
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Description

The compound with the molecular formula C15H14Br2N8O4 is a complex organic molecule that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C15H14Br2N8O4 typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process involves the reaction of boron reagents with halides under mild and functional group-tolerant conditions . The specific reagents and catalysts used can vary, but palladium catalysts are often employed due to their efficiency in facilitating the coupling reactions.

Industrial Production Methods

Industrial production of C15H14Br2N8O4 may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be utilized to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

C15H14Br2N8O4: undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions involving C15H14Br2N8O4 often require specific reagents and conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium azide (NaN3) or electrophiles like bromine (Br2) in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

C15H14Br2N8O4: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which C15H14Br2N8O4 exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the context of its application, such as inhibiting specific enzymes in a biological system or catalyzing reactions in an industrial process .

Comparison with Similar Compounds

C15H14Br2N8O4: can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C15H14Br2N8O4

Molecular Weight

530.13 g/mol

IUPAC Name

8-bromo-7-[3-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)propyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C15H14Br2N8O4/c1-22-8-6(10(26)20-14(22)28)24(12(16)18-8)4-3-5-25-7-9(19-13(25)17)23(2)15(29)21-11(7)27/h3-5H2,1-2H3,(H,20,26,28)(H,21,27,29)

InChI Key

FDLWFASTMYKRSF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCCN3C4=C(N=C3Br)N(C(=O)NC4=O)C

Origin of Product

United States

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